

Molecular weight of Tert-butyl 2-oxopyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 2-oxopyrrolidine-1-carboxylate*

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An In-Depth Technical Guide to **Tert-butyl 2-oxopyrrolidine-1-carboxylate**: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary

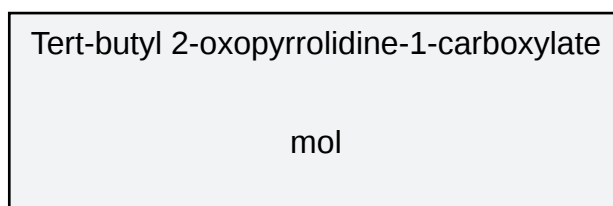
Tert-butyl 2-oxopyrrolidine-1-carboxylate, commonly known as N-Boc-2-pyrrolidinone, is a pivotal heterocyclic building block in modern organic synthesis. Its structure, which features a five-membered lactam ring protected by a tert-butoxycarbonyl (Boc) group, renders it an exceptionally versatile intermediate for the synthesis of complex nitrogen-containing molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's core physicochemical properties, provides a validated synthetic protocol with mechanistic insights, and outlines a rigorous, multi-technique approach to its analytical characterization, ensuring its suitability for high-stakes applications such as pharmaceutical development.

Introduction: The Strategic Importance of N-Boc-2-pyrrolidinone

In the landscape of medicinal chemistry, the pyrrolidinone scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The strategic introduction of a Boc protecting group onto the nitrogen atom of 2-pyrrolidinone yields **Tert-butyl 2-oxopyrrolidine-1-carboxylate**, a stable, yet readily deprotected, intermediate. The Boc group's primary

function is to deactivate the lactam nitrogen, preventing its participation in undesired side reactions and enabling chemists to perform selective modifications on other parts of a molecule. Its widespread use stems from the group's stability in a wide range of reaction conditions and its clean, quantitative removal under mild acidic conditions, a critical feature in multi-step synthetic campaigns.

Diagram 1: Chemical Structure of **Tert-butyl 2-oxopyrrolidine-1-carboxylate**



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Caption: Structure of N-Boc-2-pyrrolidinone.

Physicochemical and Handling Data

A thorough understanding of a compound's physical properties is foundational to its successful application in research and development. The properties of N-Boc-2-pyrrolidinone are dictated by the interplay between the polar lactam core and the bulky, nonpolar tert-butyl group.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	185.22 g/mol	[1]
Molecular Formula	C ₉ H ₁₅ NO ₃	[1]
CAS Number	85909-08-6	
Appearance	Colorless to light yellow liquid or low-melting solid	[1]
Density	1.086 g/mL at 25 °C	
Boiling Point	100-105 °C at 0.5 mmHg	
Flash Point	113 °C (closed cup)	[1]
Refractive Index	n ₂₀ /D 1.466	
Solubility	Soluble in most organic solvents (e.g., CH ₂ Cl ₂ , EtOAc, THF).	

Expert Insights on Handling and Storage

Commercial suppliers note that **Tert-butyl 2-oxopyrrolidine-1-carboxylate** is sensitive to air and heat and recommend refrigerated storage under an inert atmosphere (e.g., argon or nitrogen).[1] This precaution is warranted due to the potential for slow hydrolysis of the carbamate under atmospheric moisture, especially if acidic or basic impurities are present. For long-term storage, maintaining temperatures between 0-10°C is advised to preserve its high purity, which is typically assessed by HPLC.[1]

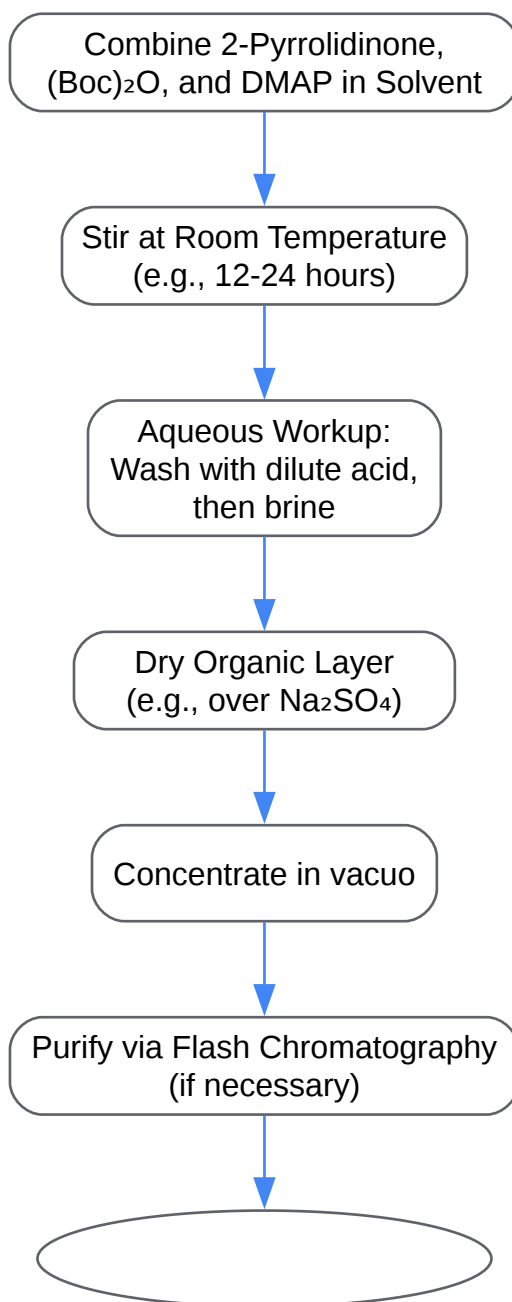
Synthesis and Mechanistic Rationale

The most direct and common synthesis of N-Boc-2-pyrrolidinone involves the N-acylation of 2-pyrrolidinone using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).

Mechanism: The reaction proceeds via the nucleophilic attack of DMAP on one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a highly reactive N-Boc-pyridinium intermediate and a tert-butoxide anion. The lactam nitrogen of 2-pyrrolidinone, while a relatively

weak nucleophile, then attacks the activated carbonyl of the intermediate. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the final product and regenerate the DMAP catalyst. The tert-butoxide byproduct typically decomposes to isobutylene and carbon dioxide.

Diagram 2: Synthetic Workflow for N-Boc-2-pyrrolidinone



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Caption: A typical laboratory workflow for the synthesis and purification.

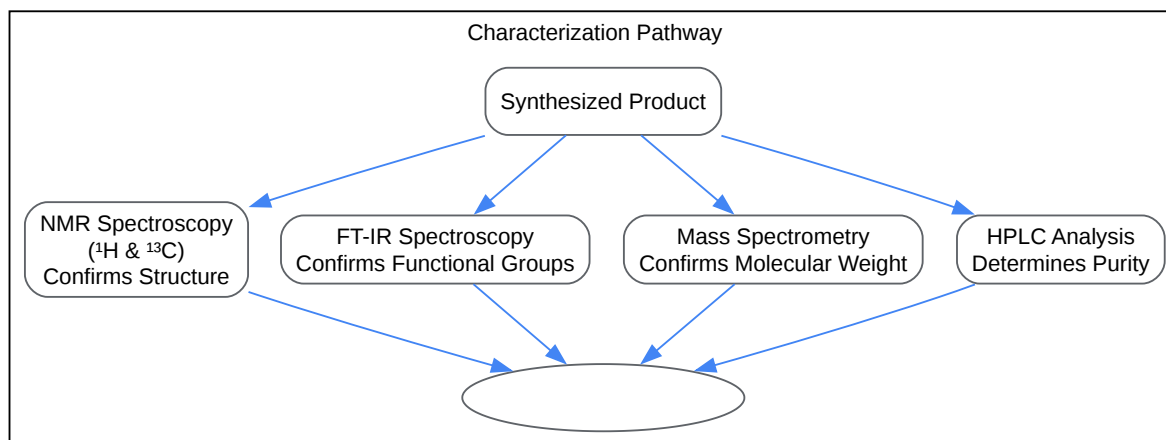
Experimental Protocol: Synthesis of Tert-butyl 2-oxopyrrolidine-1-carboxylate

- **Setup:** To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-pyrrolidinone (1.0 eq), 4-dimethylaminopyridine (DMAP, 0.05 eq), and a suitable anhydrous solvent such as dichloromethane (CH_2Cl_2) or tetrahydrofuran (THF).
- **Reagent Addition:** Dissolve di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$, 1.1 eq) in the same solvent and add it dropwise to the stirring solution at room temperature.
- **Reaction:** Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-pyrrolidinone is fully consumed.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP), saturated NaHCO_3 solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized material. A combination of spectroscopic and chromatographic methods provides a self-validating system where each technique corroborates the findings of the others.

Diagram 3: Integrated Analytical Workflow



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Caption: Multi-technique workflow for structural and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[2] The spectrum provides detailed information about the chemical environment of each hydrogen and carbon atom.

- ¹H NMR Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.
- Expected ¹H NMR Peaks (CDCl₃, 400 MHz):
 - δ ~3.7 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the nitrogen (C5-H₂).
 - δ ~2.5 ppm (t, 2H): Triplet for the two protons adjacent to the lactam carbonyl (C3-H₂).
 - δ ~2.0 ppm (p, 2H): Pentet for the central methylene protons (C4-H₂).

- $\delta \sim 1.5$ ppm (s, 9H): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.
- Expected ^{13}C NMR Peaks (CDCl_3 , 101 MHz):
 - $\delta \sim 174$ ppm: Lactam carbonyl carbon ($\text{C}=\text{O}$).
 - $\delta \sim 151$ ppm: Carbamate carbonyl carbon ($\text{O}-\text{C}=\text{O}$).
 - $\delta \sim 82$ ppm: Quaternary carbon of the tert-butyl group.
 - $\delta \sim 48$ ppm: Methylene carbon attached to nitrogen (C5).
 - $\delta \sim 32$ ppm: Methylene carbon attached to the lactam carbonyl (C3).
 - $\delta \sim 28$ ppm: Methyl carbons of the tert-butyl group.
 - $\delta \sim 18$ ppm: Central methylene carbon (C4).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.^[3]

- IR Protocol: Acquire a spectrum of the neat liquid sample using an ATR-FTIR spectrometer.
- Expected IR Absorption Bands:
 - $\sim 1750\text{ cm}^{-1}$ (strong): Carbonyl ($\text{C}=\text{O}$) stretch of the five-membered lactam. This is typically at a higher frequency than a standard ketone.
 - $\sim 1700\text{ cm}^{-1}$ (strong): Carbonyl ($\text{C}=\text{O}$) stretch of the tert-butoxycarbonyl group. The presence of two distinct, strong carbonyl peaks is a key diagnostic feature.
 - $\sim 2980\text{--}2870\text{ cm}^{-1}$ (medium): C-H stretching vibrations from the alkyl portions of the molecule.
 - $\sim 1370\text{ cm}^{-1}$ and $\sim 1390\text{ cm}^{-1}$ (medium): Characteristic bending vibrations for the gem-dimethyl groups of the t-butyl moiety.

- $\sim 1250\text{--}1150\text{ cm}^{-1}$ (strong): C-O stretching of the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.

- MS Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile and analyze using Electrospray Ionization (ESI) in positive ion mode.
- Expected Mass Spectrum:
 - $m/z = 186.11$: $[M+H]^+$, the protonated molecular ion (Calculated for $C_9H_{16}NO_3^+$).
 - $m/z = 208.09$: $[M+Na]^+$, the sodium adduct, which is very common in ESI-MS.
 - $m/z = 130.08$: A significant fragment corresponding to the loss of isobutylene $[M+H - C_4H_8]^+$.
 - $m/z = 86.06$: A fragment corresponding to the protonated 2-pyrrolidinone ring after loss of the entire Boc group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of organic compounds.

- HPLC Protocol:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 210 nm.
 - Analysis: The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. A pure sample

(>98%) should exhibit a single major peak.

Conclusion

Tert-butyl 2-oxopyrrolidine-1-carboxylate is a cornerstone building block for synthetic and medicinal chemistry. Its value lies not only in its structure but also in the reliability of its synthesis and the clarity of its analytical characterization. The multi-faceted analytical approach detailed herein, combining NMR, IR, MS, and HPLC, forms a robust, self-validating system. This ensures that researchers and drug developers can proceed with confidence, knowing that the material they are using is of confirmed identity, structure, and high purity, thereby safeguarding the integrity of their complex synthetic endeavors.

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